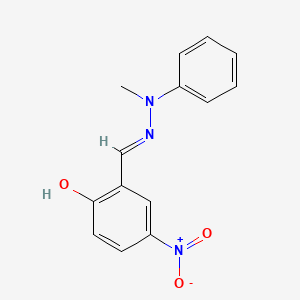
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 298.28 g/mol and a melting point of 195-198°C. This compound is commonly referred to as HNBH and has been used in various studies due to its ability to form coordination compounds with metal ions.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, it is believed to form coordination complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom of the hydrazone group. These metal complexes have been shown to exhibit various biological activities.
Biochemical and Physiological Effects
Studies have shown that metal complexes of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone exhibit various biological activities such as antimicrobial, anticancer, and antioxidant properties. These metal complexes have also been shown to exhibit enzyme inhibition activity and have been studied for their potential use as enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone in lab experiments include its ability to form coordination complexes with metal ions, which can be used for various biological applications. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the limited information available on its mechanism of action.
Orientations Futures
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone. One potential area of research is the development of new metal complexes for use as catalysts or sensors. Another potential area of research is the investigation of the compound's potential use as an enzyme inhibitor for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and methyl(phenyl)hydrazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone has been used in various scientific studies due to its ability to form coordination compounds with metal ions. These metal complexes have been studied for their potential use as catalysts, antimicrobial agents, and as sensors for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)15-10-11-9-13(17(19)20)7-8-14(11)18/h2-10,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPHMNXKNGHBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)
![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)
![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)